Suproclone

Catalog No.
S14307955
CAS No.
77590-92-2
M.F
C22H22ClN5O4S2
M. Wt
520.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Suproclone

CAS Number

77590-92-2

Product Name

Suproclone

IUPAC Name

[6-(7-chloro-1,8-naphthyridin-2-yl)-5-oxo-3,7-dihydro-2H-[1,4]dithiino[2,3-c]pyrrol-7-yl] 4-propanoylpiperazine-1-carboxylate

Molecular Formula

C22H22ClN5O4S2

Molecular Weight

520.0 g/mol

InChI

InChI=1S/C22H22ClN5O4S2/c1-2-16(29)26-7-9-27(10-8-26)22(31)32-21-18-17(33-11-12-34-18)20(30)28(21)15-6-4-13-3-5-14(23)24-19(13)25-15/h3-6,21H,2,7-12H2,1H3

InChI Key

IBAUKGNDWVSETP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCN(CC1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3

Suproclone is a sedative and anxiolytic drug belonging to the cyclopyrrolone family, which includes other notable compounds such as zopiclone and suriclone. Developed by the French pharmaceutical company Rhône-Poulenc, suproclone is structurally similar to suriclone but has garnered limited attention in the literature. Its chemical formula is C22H22ClN5O4S2C_{22}H_{22}ClN_{5}O_{4}S_{2} with a molar mass of 520.02 g/mol . The compound is believed to exert its effects by modulating benzodiazepine receptors, enhancing the response to endogenous gamma-aminobutyric acid (GABA) .

  • Condensation Reaction: The initial step involves the condensation of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione with 7-Chloro-1,8-naphthyridin-2-amine to yield an intermediate compound.
  • Halogenation: This intermediate undergoes halogenation with phosphoryl chloride.
  • Reduction: The subsequent reduction with potassium borohydride produces another intermediate.
  • Formation of Isoindolinone: Treatment with phenyl chloroformate leads to the formation of a phenoxycarbonyl derivative.
  • Piperazine Reaction: A reaction with piperazine yields a key intermediate.
  • Acylation: Finally, acylation with propionyl chloride completes the synthesis of suproclone .

Suproclone exhibits sedative and anxiolytic properties, functioning primarily through its action on GABA receptors. Similar to benzodiazepines, it enhances GABAergic neurotransmission, which results in increased inhibitory effects in the central nervous system . While specific studies on suproclone are scarce, its pharmacological profile suggests it may share similar efficacy and safety profiles with other cyclopyrrolones.

The synthesis of suproclone can be summarized as follows:

  • Starting Materials:
    • 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione
    • 7-Chloro-1,8-naphthyridin-2-amine
    • Piperazine
    • Propionyl chloride
  • Steps:
    • Condensation of starting materials.
    • Halogenation and reduction of intermediates.
    • Formation of isoindolinone derivatives.
    • Reaction with piperazine followed by acylation.

These steps highlight a multi-step synthetic pathway that incorporates various organic chemistry techniques such as condensation, halogenation, reduction, and acylation .

Suproclone shares structural similarities and pharmacological properties with several other compounds in the cyclopyrrolone class:

Compound NameChemical FormulaUnique Features
ZopicloneC17H17ClN6OC_{17}H_{17}ClN_{6}OWidely used for insomnia; shorter half-life
SuricloneC22H22ClN5O4SC_{22}H_{22}ClN_{5}O_{4}SHigher affinity for GABA receptors; more studied
PagocloneC19H21ClN4OC_{19}H_{21}ClN_{4}ODeveloped for anxiety; different receptor profile

Suproclone's uniqueness lies in its specific chemical structure which includes a distinct combination of dithiino and naphthyridine moieties that are not present in zopiclone or pagoclone . This structural variation may contribute to differences in receptor binding affinities and pharmacological effects among these compounds.

XLogP3

2.7

Hydrogen Bond Acceptor Count

8

Exact Mass

519.0801742 g/mol

Monoisotopic Mass

519.0801742 g/mol

Heavy Atom Count

34

UNII

J4AM5D708G

Wikipedia

Suproclone

Dates

Modify: 2024-08-10

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